An In-depth Technical Guide to 2-((Azido-PEG8-carbamoyl)methoxy)acetic Acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to 2-((Azido-PEG8-carbamoyl)methoxy)acetic Acid: A Heterobifunctional Linker for Advanced Bioconjugation
Introduction: The Critical Role of Linkers in Modern Drug Development
In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has transcended its role as a simple spacer.[1][2] It is now recognized as a critical determinant of a conjugate's efficacy, influencing its stability, solubility, pharmacokinetic profile, and the spatial orientation of its constituent parts.[3][4] Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence for their ability to impart favorable physicochemical properties. This guide provides a comprehensive technical overview of a specific and versatile heterobifunctional linker, 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, designed for researchers, chemists, and drug development professionals.
This molecule incorporates an azide (N₃) functionality for bioorthogonal "click" chemistry and a terminal carboxylic acid (COOH) for conventional amine coupling, connected by an eight-unit PEG (PEG8) chain.[5][6] This unique architecture offers a powerful tool for the precise and controlled assembly of complex bioconjugates.
Molecular Structure and Physicochemical Properties
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a monodisperse PEG linker, meaning it has a precisely defined structure and molecular weight, which is crucial for the batch-to-batch reproducibility of bioconjugates.[1]
Chemical Structure
The structure of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is characterized by three key components:
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Azide Terminus: A terminal azide group (N₃) that serves as a handle for highly selective and efficient click chemistry reactions.[7]
-
Carboxylic Acid Terminus: A terminal carboxylic acid group that can be readily conjugated to primary amines through the formation of a stable amide bond.[6]
-
PEG8 Spacer: An eight-unit polyethylene glycol chain that enhances aqueous solubility, improves flexibility, and provides a defined spatial separation between the conjugated molecules.[4][6]
Caption: Chemical structure of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.
Physicochemical Data
A summary of the key physicochemical properties of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is provided in the table below. These properties are essential for understanding the behavior of the linker in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂N₄O₁₂ | [8] |
| Molecular Weight | 554.6 g/mol | [8] |
| Exact Mass | 554.27992279 Da | [8] |
| Purity | Typically ≥95% | [5] |
| Appearance | Solid Powder | [9] |
| XLogP3 (Computed) | -1.3 | [8] |
| Storage Conditions | -20°C, dry and dark | [5][10] |
The negative XLogP3 value indicates the high hydrophilicity of the molecule, a direct consequence of the PEG8 chain, which is a desirable attribute for improving the solubility of hydrophobic molecules it is conjugated to.[3]
Synthesis of Heterobifunctional PEG Linkers: A Representative Approach
While the precise, proprietary synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is not widely published, a general and adaptable methodology for creating heterobifunctional PEG linkers can be described. This typically involves a multi-step process starting from a symmetrical PEG diol.
Caption: A generalized workflow for the synthesis of a heterobifunctional PEG linker.
The causality behind this multi-step approach lies in the need for orthogonal protecting group strategies to selectively modify each terminus of the PEG chain. The initial monofunctionalization is a critical step that breaks the symmetry of the starting material, allowing for the sequential introduction of the azide and the protected carboxylic acid functionalities.
Characterization and Quality Control
Ensuring the identity and purity of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is paramount for reproducible results in subsequent conjugation reactions. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of PEG derivatives.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different components of the molecule. The large, broad signal around 3.65 ppm is indicative of the repeating ethylene glycol units. A triplet at approximately 3.39 ppm corresponds to the methylene protons adjacent to the azide group, while the protons of the methoxyacetic acid moiety will appear in distinct regions of the spectrum. The integration of these signals allows for the confirmation of the structure and the assessment of functionalization.
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The main PEG backbone signal is typically observed around 70.5 ppm. The carbon atom attached to the azide group will have a characteristic chemical shift, as will the carbonyl and methylene carbons of the acetic acid terminus.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Azide-adjacent -CH₂- | ~3.39 (triplet) | ~50.6 |
| PEG Backbone (-CH₂CH₂O-) | ~3.65 (multiplet) | ~70.5 |
| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | ~170-175 |
| Amide (-NH-) | ~7.5-8.5 (broad singlet) | - |
| Carbonyl (-C=O) | - | ~168-172 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For PEGylated molecules, electrospray ionization (ESI) is a common technique. The resulting spectrum may show a distribution of ions corresponding to the monodisperse PEG linker with different charge states.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the linker. Reversed-phase HPLC (RP-HPLC) is often used, where the linker is separated from any starting materials or byproducts based on its hydrophobicity. A high-purity sample will show a single major peak.
Applications and Experimental Protocols
The heterobifunctional nature of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid allows for a two-step, orthogonal conjugation strategy, providing a high degree of control over the synthesis of complex bioconjugates.
Amide Bond Formation via the Carboxylic Acid Terminus
The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine residues in proteins, to form a stable amide bond. This is typically achieved using carbodiimide chemistry (e.g., EDC/NHS).
Protocol: Amine Coupling using EDC/NHS Chemistry
-
Reagent Preparation:
-
Dissolve 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in an appropriate organic solvent (e.g., DMF or DMSO) to prepare a stock solution (e.g., 100 mM).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the linker solution with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to an Amine-Containing Molecule:
-
Add the activated linker solution to the protein solution (in a buffer such as PBS, pH 7.4) at a 10- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Click Chemistry via the Azide Terminus
The azide group enables highly specific and efficient conjugation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule (e.g., the product from the amine coupling protocol) and the alkyne-containing molecule in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water).
-
Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. A copper ligand (e.g., THPTA) is often included to stabilize the Cu(I) catalyst.
-
-
Click Reaction:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (5-10 mol%).
-
Add the CuSO₄ solution (1-5 mol%).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate chromatography method (e.g., RP-HPLC or SEC).
-
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve a strained alkyne (e.g., a DBCO or BCN derivative) in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the strained alkyne solution to the azide-containing solution. A 3- to 10-fold molar excess of the strained alkyne is typically used.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove the excess strained alkyne.
-
Sources
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, 846549-37-9 | BroadPharm [broadpharm.com]
- 6. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid, CAS 846549-37-9 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | C22H42N4O12 | CID 4604454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid | TargetMol [targetmol.com]
